N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
Description
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is an organic compound with a complex structure that includes a methoxyphenoxy group, a nitro group, and a pyrrolidinyl group
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-5-7-17(8-6-16)26-13-10-20-18-14-15(21-11-2-3-12-21)4-9-19(18)22(23)24/h4-9,14,20H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBRNZMKKKGKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific steps and conditions can vary, but they often include:
Nitration: Introduction of the nitro group into the aromatic ring.
Etherification: Formation of the methoxyphenoxy group.
Amidation: Introduction of the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nucleophiles can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy and pyrrolidinyl groups can also contribute to the compound’s overall activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenoxy)ethyl]-2-nitroaniline
- N-[2-(4-methoxyphenoxy)ethyl]-5-(pyrrolidin-1-yl)aniline
- N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(morpholin-1-yl)aniline
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
